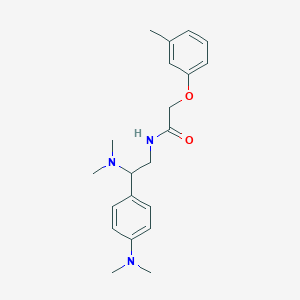
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has been shown to induce a range of biochemical and physiological effects in preclinical models. These include the induction of cytokine production, activation of the immune system, inhibition of angiogenesis, and induction of apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its anti-cancer properties. However, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide. One area of focus is the development of more selective analogs of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide that can target specific types of cancer cells while minimizing toxicity to healthy cells. Another area of focus is the combination of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide with other anti-cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide and its potential applications in cancer therapy.
Méthodes De Synthèse
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is synthesized using a multi-step process that involves the reaction of 2-(m-tolyloxy)acetic acid with thionyl chloride, followed by the addition of 2-(dimethylamino)ethylamine and 4-(dimethylamino)benzaldehyde. The resulting product is purified using column chromatography to obtain N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide in its pure form.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-7-6-8-19(13-16)26-15-21(25)22-14-20(24(4)5)17-9-11-18(12-10-17)23(2)3/h6-13,20H,14-15H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXZFANCJDMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

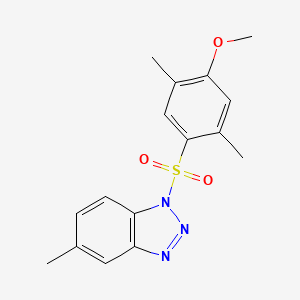
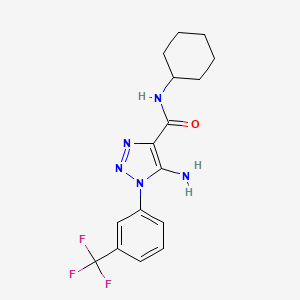
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2899141.png)
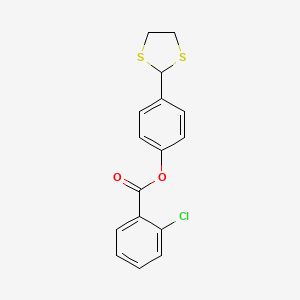
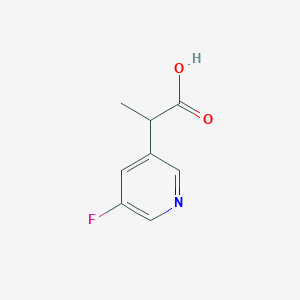
![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)

![N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2899149.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
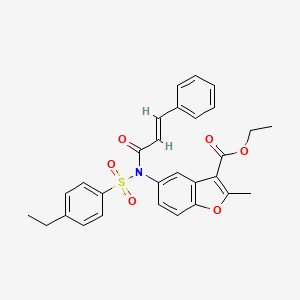
![4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899157.png)

